(3-Phenylquinoxalin-2-yl)hydrazine
Description
Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in medicinal and materials chemistry. mdpi.combenthamdirect.com Its structural rigidity and aromatic nature provide a robust framework for the development of a wide array of functional molecules. The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties. mdpi.com This has led to the discovery of quinoxaline derivatives with a broad spectrum of pharmacological activities. mdpi.comontosight.ai
In the field of medicinal chemistry, quinoxaline derivatives have garnered considerable attention for their potential as therapeutic agents. mdpi.comontosight.ai Research has demonstrated their efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial agents. mdpi.comnih.govnih.govnih.gov The planar nature of the quinoxaline system allows it to intercalate with DNA, a mechanism exploited in the design of some anticancer drugs. pulsus.com Furthermore, derivatives of quinoxaline have been investigated as inhibitors of various enzymes, including kinases, which are pivotal in cellular signaling pathways. ontosight.aimdpi.com The continuous exploration of this scaffold is driven by the need for new and more effective drugs to combat various diseases. nih.gov
Beyond medicinal applications, quinoxaline-based compounds are also explored in materials science. Their electron-accepting properties make them suitable components for organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic materials. mdpi.com The ability to modify the quinoxaline core allows for the design of materials with specific optical and electronic characteristics.
Role of Hydrazine (B178648) Moieties in Organic Transformations and Coordination Chemistry
Hydrazine (N₂H₄) and its organic derivatives are highly reactive and versatile reagents in organic synthesis. wikipedia.orgcommonorganicchemistry.com The presence of two adjacent nitrogen atoms with lone pairs of electrons makes hydrazine a potent nucleophile and a reducing agent. fiveable.me One of its most well-known applications is in the Wolff-Kishner reduction, a classic organic reaction that deoxygenates aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate. libretexts.org This transformation is particularly useful for compounds that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. libretexts.org
Hydrazine derivatives, such as hydrazones and hydrazides, are stable intermediates that can be further transformed into a variety of other functional groups and heterocyclic systems. acs.orgorganic-chemistry.org They are key precursors in the synthesis of pyrazoles, triazoles, and other nitrogen-containing heterocycles. slideshare.netorganic-chemistry.org The reactivity of the hydrazine moiety allows for the construction of complex molecular architectures from relatively simple starting materials. aston.ac.uk
In coordination chemistry, hydrazine and its derivatives act as ligands, capable of binding to metal ions in various modes. ajol.inforesearchgate.net They can coordinate as monodentate ligands through one of the nitrogen atoms or as bidentate bridging ligands, linking two metal centers. ajol.infokombyonyx.com This bridging capability has been utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). The nature of the substituent on the hydrazine can influence the coordination mode and the properties of the resulting metal complexes. kombyonyx.com The study of these complexes is important for understanding fundamental bonding principles and for the development of new catalysts and magnetic materials. africaresearchconnects.com
Genesis and Research Rationale for (3-Phenylquinoxalin-2-yl)hydrazine and its Derivatives
The synthesis and study of this compound and its derivatives are a logical progression stemming from the individual significance of the quinoxaline and hydrazine moieties. The rationale for investigating this particular compound is rooted in the principle of molecular hybridization, where two or more pharmacophores or functionally important groups are combined into a single molecule to create a new entity with potentially enhanced or novel properties. mdpi.com
The genesis of this compound typically involves the reaction of a suitable 2-halo-3-phenylquinoxaline with hydrazine hydrate (B1144303). researchgate.net This synthetic route leverages the reactivity of the halogenated quinoxaline as an electrophile and the nucleophilicity of hydrazine.
Key Research Interests in this compound and its Derivatives:
Medicinal Chemistry: A primary driver for research in this area is the quest for new therapeutic agents. The combination of the biologically active quinoxaline scaffold with the versatile hydrazine group offers the potential for creating compounds with enhanced anticancer, antiviral, or antimicrobial activities. mdpi.comnih.govnih.gov For example, the hydrazine moiety can be used as a handle to synthesize a variety of hydrazone derivatives, which themselves are a class of compounds with known biological activities. nih.gov
Synthesis of Novel Heterocyclic Systems: this compound serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems. mdpi.comresearchgate.net The reactive hydrazine group can undergo cyclization reactions with various electrophiles to form triazoloquinoxalines, pyrazoloquinoxalines, and other polycyclic structures. mdpi.comresearchgate.net These novel ring systems are of interest for their unique chemical properties and potential applications in medicinal chemistry and materials science.
Coordination Chemistry: The presence of multiple nitrogen atoms in this compound makes it an interesting ligand for the formation of metal complexes. Researchers are interested in how this ligand coordinates to different metal centers and the properties of the resulting complexes. These studies can lead to the development of new catalysts or functional materials.
The research into this compound and its derivatives is thus a multidisciplinary endeavor, drawing on principles of organic synthesis, medicinal chemistry, and coordination chemistry to explore the potential of this unique molecular architecture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenylquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZSLVPQIKYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355519 | |
| Record name | (3-phenylquinoxalin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025-22-5 | |
| Record name | (3-phenylquinoxalin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for 3 Phenylquinoxalin 2 Yl Hydrazine
Conventional Synthetic Routes: Historical Perspectives and Evolution
Historically, the synthesis of hydrazinylquinoxalines has been achieved through the nucleophilic substitution of a leaving group at the C2 position of the quinoxaline (B1680401) ring by hydrazine (B178648). One of the most established methods involves the reaction of a 2-halo-3-phenylquinoxaline, typically 2-chloro-3-phenylquinoxaline, with hydrazine hydrate (B1144303).
Another prevalent conventional route starts from 3-phenylquinoxaline-2(1H)-thione. nih.govacs.org This thione exists in a tautomeric equilibrium with its thiol form, 3-phenyl-2-quinoxalinethiol, making the C2 position susceptible to nucleophilic attack. The direct reaction of 3-phenylquinoxaline-2(1H)-thione or its S-alkylated derivatives, such as ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, with hydrazine hydrate is a common and effective strategy. nih.govacs.org This reaction is typically performed by refluxing the reactants in a protic solvent like ethanol (B145695) or butanol. For example, the synthesis of a structurally related compound, 2-hydrazinyl-3-methylquinazolin-4(3H)-one, is achieved by refluxing the corresponding 2-mercapto derivative with hydrazine hydrate in butanol for 20 hours. nih.gov Similarly, (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide is prepared by refluxing the corresponding ethyl ester with hydrazine hydrate in absolute ethanol for 4 hours. nih.govacs.org
Contemporary and Green Chemistry Approaches to Synthesis
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being applied to the synthesis of quinoxaline derivatives. A significant contemporary approach is the use of ultrasound irradiation (sonochemistry) for the synthesis of the quinoxaline scaffold. researchgate.net This method offers considerable advantages over traditional heating, including drastically reduced reaction times, milder reaction conditions, and often higher yields, all of which contribute to a more energy-efficient and environmentally benign process. researchgate.net While not yet documented specifically for (3-Phenylquinoxalin-2-yl)hydrazine, the successful application of sonochemistry to the synthesis of 2,3-diphenylquinoxaline (B159395) from benzene-1,2-diamine and benzil (B1666583) suggests its high potential for this and related syntheses. researchgate.net
Another emerging area in green chemistry relevant to hydrazine synthesis is the development of hydrazine-free methods. For instance, photoredox catalysis has been utilized for the synthesis of azines from oxime esters, completely avoiding the use of hydrazine, which is a hazardous reagent. rsc.org Such innovative, catalyst-driven approaches represent the future direction of synthetic chemistry for nitrogen-containing heterocycles.
Mechanistic Insights into Key Synthetic Steps
The formation of this compound from its common precursors involves fundamental organic reaction mechanisms.
From 2-Chloro-3-phenylquinoxaline: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic hydrazine attacks the electron-deficient C2 carbon of the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms of the ring and the chlorine leaving group. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product.
From 3-Phenylquinoxaline-2(1H)-thione: This precursor exists in a tautomeric equilibrium between the thione and thiol forms. acs.org The reaction with hydrazine likely proceeds through the nucleophilic attack of hydrazine on the C2 carbon of the thione tautomer. This forms a tetrahedral intermediate which subsequently eliminates a molecule of hydrogen sulfide (B99878) (H₂S) to give the hydrazinyl product. In the case of an S-alkylated precursor like ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, the reaction is a nucleophilic acyl substitution where hydrazine attacks the ester's carbonyl group to form a hydrazide, or it can directly substitute the -S-R group at the C2 position. nih.gov The addition of hydrazine to a C=N bond, followed by N-N bond cleavage, is another possible mechanistic pathway in related heterocyclic systems. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and duration.
Refluxing in a high-boiling point solvent such as butanol (BuOH) is often employed to ensure the reaction goes to completion, though it may require extended periods, sometimes up to 20 hours. nih.gov In contrast, using ethanol at reflux can achieve high yields in shorter times, such as the 82% yield obtained for a related hydrazide after just 4 hours. nih.govacs.org The choice of catalyst can also be a powerful tool for optimization, particularly in green chemistry approaches. Studies on related quinoxaline syntheses have shown that screening various catalysts can significantly improve reaction efficiency. researchgate.net
| Precursor | Reagent | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux | 4 | 82 | nih.gov, acs.org |
| 2-Mercapto-3-methylquinazolin-4(3H)-one* | Hydrazine hydrate | Butanol | Reflux | 20 | N/A | nih.gov |
| Benzene-1,2-diamine + Benzil** | Oxalic acid | N/A | Sonication, RT | 10 min | 81 | researchgate.net |
*Analogue for 3-phenylquinoxaline-2(1H)-thione **Analogue for quinoxaline ring synthesis
Purity Assessment and Isolation Techniques in Synthesis
The isolation and purification of this compound are critical steps to ensure the quality of the final product for subsequent applications. As the compound is typically a solid at room temperature, the initial isolation is often straightforward. nih.govacs.org
Upon completion of the reaction, which is commonly monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled, leading to the precipitation of the crude product. nih.gov This solid is then collected by filtration. The filter cake is subsequently washed with appropriate solvents, such as ethanol and diethyl ether, to remove residual starting materials and soluble by-products. nih.govacs.org
For final purification, recrystallization is the most common method. acs.org A suitable solvent or solvent system, like aqueous ethanol, is chosen in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. This process effectively removes impurities, and the purity of the resulting crystalline solid is often confirmed by its sharp melting point and spectroscopic analysis. nih.govacs.org
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions of the Compound
The hydrazine (B178648) moiety in (3-Phenylquinoxalin-2-yl)hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. Consequently, this part of the molecule is susceptible to reactions with electrophiles. Alkylation and acylation reactions are expected to occur at the terminal amino group of the hydrazine, leading to the formation of substituted hydrazines. The reactivity of the nitrogen atoms can be influenced by the electronic effects of the 3-phenylquinoxaline core.
While direct electrophilic substitution on the quinoxaline (B1680401) or phenyl rings of this compound is not extensively documented, the general principles of electrophilic aromatic substitution can be applied. The phenyl group may undergo substitution, with the position of substitution being directed by the quinoxalinyl group. Similarly, the benzene (B151609) part of the quinoxaline ring can be subject to electrophilic attack, although the presence of the electron-withdrawing pyrazine (B50134) ring may deactivate it towards such reactions.
Nucleophilic substitution reactions on the quinoxaline ring are also plausible, particularly at positions activated by the nitrogen atoms. For instance, if a suitable leaving group is present on the quinoxaline ring, it could be displaced by a nucleophile. The hydrazine moiety itself is a potent nucleophile and can participate in such substitution reactions.
Condensation Reactions and Formation of Schiff Base Derivatives
A hallmark of hydrazine chemistry is the condensation reaction with carbonyl compounds. This compound readily reacts with a variety of aldehydes and ketones to form the corresponding Schiff bases, which in the case of hydrazines are known as hydrazones. mdpi.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.
The general reaction is as follows: this compound + R-CHO/R-CO-R' → (E/Z)-N'-((R)C(R'))-3-phenylquinoxalin-2-yl)hydrazone + H₂O
These hydrazone derivatives are stable compounds and serve as versatile intermediates for further chemical transformations. A variety of aromatic and aliphatic aldehydes can be employed in this reaction, leading to a diverse library of Schiff bases.
Below is a table summarizing representative condensation reactions of a related compound, 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one, which illustrates the formation of Schiff bases. researchgate.net
| Carbonyl Compound | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Salicylaldehyde | Methanol | Reflux, 1 hr | 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one | 78.57 |
Cyclization Reactions and Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)
The hydrazine moiety of this compound is a key functional group for the construction of various fused heterocyclic systems.
Pyrazoles: One of the most common applications is the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. researchgate.netnih.govorganic-chemistry.orgmdpi.com The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. The reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones has been reported to yield pyrazole derivatives. researchgate.net
Triazoles: this compound can also serve as a precursor for the synthesis of fused triazole systems. For instance, reaction with orthoesters can lead to the formation of iau.irchemrxiv.orgepa.govtriazolo[4,3-a]quinoxaline derivatives. iau.irepa.govmdpi.com This transformation involves the condensation of the hydrazine with the orthoester, followed by an oxidative cyclization. The reaction of 2-chloro-3-hydrazinyl quinoxaline with triethyl orthoformate in the presence of an acid catalyst and subsequent treatment with an oxidizing agent like chloranil (B122849) is a known method for constructing this fused heterocyclic system. iau.irmdpi.com
The following table provides examples of cyclization reactions leading to fused heterocyclic systems.
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-chloro-3-hydrazinyl quinoxaline | Triethyl orthoformate, Formic acid | 4-chloro- iau.irchemrxiv.orgepa.govtriazolo[4,3-a]quinoxaline | iau.ir |
| 2-hydrazino-3-methylquinoxaline | Aryl-1,3-diketones | 1-(3-methylquinoxalin-2-yl)-3,5-diarylpyrazole | researchgate.net |
Oxidation and Reduction Pathways of the Compound
The hydrazine moiety of this compound can undergo both oxidation and reduction.
Oxidation: Mild oxidizing agents can convert the hydrazine to an azo compound or lead to oxidative cyclization reactions, as seen in the formation of triazoles. The use of reagents like chloranil can facilitate the dehydrogenative cyclization of hydrazone intermediates to form fused triazoles. mdpi.com
Reduction: The hydrazine group itself is a reducing agent. For example, hydrazine hydrate (B1144303) is known to reduce quinoxaline N-oxides. In one study, ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide was reduced by hydrazine hydrate to a 3-phenyl-2-quinoxalinecarbohydrazide derivative. nih.govnih.gov While this is not a direct reduction of the parent hydrazine, it highlights the reducing capability of the hydrazine functionality. The N-N bond in hydrazines can also be cleaved under certain reductive conditions to yield the corresponding amine, 2-amino-3-phenylquinoxaline. rsc.org
The Wolff-Kishner reduction is a classic organic reaction that utilizes a hydrazine derivative to reduce a carbonyl group to a methylene (B1212753) group. organicchemistrydata.org This reaction proceeds through the formation of a hydrazone, which is then treated with a strong base at high temperatures. This indicates that the hydrazone derivatives of this compound could be used in such reductive transformations.
Functional Group Transformations Involving the Hydrazine Moiety
The hydrazine moiety is a versatile functional group that can be transformed into a variety of other functionalities.
Formation of Hydrazides: As mentioned in the reduction pathways, the hydrazine can be converted into a carbohydrazide. For instance, the reaction of an ester derivative of a quinoxaline with hydrazine hydrate can yield the corresponding hydrazide. nih.govacs.org
Conversion to Azides: Hydrazides can be further converted to carbonyl azides by treatment with nitrous acid. These azides are useful intermediates for the synthesis of amides and other nitrogen-containing compounds via Curtius rearrangement. nih.govacs.org
Formation of Heterocycles: As discussed in section 3.3, the hydrazine moiety is instrumental in forming fused heterocyclic rings like pyrazoles and triazoles. The Schiff bases derived from this compound can also undergo cyclization reactions with various reagents. For example, reaction with chloroacetyl chloride can yield azetidinone derivatives, and reaction with thioglycolic acid can lead to thiazolidinone derivatives.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: In reactions where multiple isomers can be formed, regioselectivity becomes a crucial aspect. A prime example is the synthesis of pyrazoles from the reaction of this compound with unsymmetrical 1,3-diketones. researchgate.net The reaction can potentially yield two different regioisomers, depending on which carbonyl group of the diketone the terminal amino group of the hydrazine initially attacks. The regioselectivity of this reaction is influenced by factors such as the nature of the substituents on the diketone, the reaction conditions (e.g., pH), and the solvent. It has been observed that the reaction of 2-hydrazinothiazoles with 4,4,4-trifluoro-1-hetaryl-1,3-butanediones is governed by both the acid concentration and the nature of the substituents in the diketone. arxiv.org
Stereoselectivity: While the core this compound molecule is achiral, stereocenters can be introduced during its derivatization. For instance, in the formation of fused heterocyclic systems, new chiral centers can be created. Diastereoselective reactions have been reported for quinoxaline derivatives, such as the [3 + 2] cycloaddition of quinoxalin-2(1H)-ones with donor-acceptor cyclopropanes. nih.gov Although specific examples involving this compound are not abundant, the principles of stereocontrol can be applied to its reactions. Chiral resolution of racemic mixtures of quinoxaline derivatives is also a method to obtain enantiomerically pure compounds. wikipedia.org Furthermore, the synthesis of chiral quinoxaline derivatives and the study of their structure-chirality relationship are areas of active research. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis: Molecular Geometry and Packing
While a single crystal structure for the parent (3-Phenylquinoxalin-2-yl)hydrazine (C₁₄H₁₂N₄) is not available in the cited literature, analysis of closely related analogues provides significant insight into its expected molecular geometry and crystal packing.
The crystal structure of 3-phenylquinoxalin-2(1H)-one (C₁₄H₁₀N₂O), which shares the same phenyl-quinoxaline core, reveals that the quinoxaline (B1680401) and phenyl rings are nearly co-planar. researchgate.netresearchgate.net In one study, the asymmetric unit contained two independent molecules where the dihedral angle between the least-squares planes of the quinoxaline and phenyl rings was a mere 0.057(6)°. researchgate.net This planarity suggests a high degree of conjugation across the system.
Data from 1-(3-Phenylisoquinolin-1-yl)hydrazine , a structural isomer, shows that intermolecular N-H···N hydrogen bonds are a key feature in the crystal packing, forming molecular dimers across a center of symmetry. nih.gov It is highly probable that this compound would exhibit similar strong hydrogen bonding interactions involving the hydrazine (B178648) moiety (both the N-H and the lone pair on the terminal NH₂) and the nitrogen atoms of the quinoxaline ring of adjacent molecules. These interactions, along with potential π-π stacking between the aromatic quinoxaline and phenyl rings, would be the dominant forces governing the supramolecular architecture. researchgate.net
An analysis of a more complex derivative, 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one , confirms that the quinoxaline units can be distinctly non-planar and twisted, linked into chains by C-H···O and C-H···N hydrogen bonds. nih.gov This highlights the structural flexibility of the quinoxaline system.
Table 1: Crystallographic Data for Analogue Compounds
| Parameter | 3-phenylquinoxalin-2(1H)-one researchgate.netresearchgate.net | 1-(3-Phenylisoquinolin-1-yl)hydrazine nih.gov |
|---|---|---|
| Formula | C₁₄H₁₀N₂O | C₁₅H₁₃N₃ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 17.6745(7) | 6.672(2) |
| b (Å) | 5.3858(2) | 13.825(4) |
| c (Å) | 22.4721(9) | 14.934(5) |
| α (°) | 90 | 63.836(5) |
| β (°) | 90 | 86.895(6) |
| γ (°) | 90 | 82.106(5) |
| Key Interaction | π-π stacking | N-H···N hydrogen-bonded dimers |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Proton and Carbon Assignments, 2D NMR Techniques
NMR spectroscopy is indispensable for confirming the structure of this compound in solution. Although a complete spectrum for the parent compound is not detailed in the provided sources, data from closely related derivatives allow for reliable prediction of chemical shifts and coupling patterns.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the hydrazine protons and the aromatic protons. In a related derivative, (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide, the labile protons of the hydrazine group appear as broad singlets (bs), with the NH proton at δ 9.36 ppm and the NH₂ protons at δ 4.39 ppm. nih.gov The protons of the phenyl and quinoxaline rings are expected to resonate in the aromatic region, typically between δ 7.30 and 8.30 ppm. nih.gov The five protons of the phenyl group would likely appear as a multiplet, while the four protons on the benzo part of the quinoxaline ring would present as a more complex set of multiplets due to their distinct chemical environments.
Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the quinoxaline ring would appear at lower field (δ ~130-155 ppm) due to the influence of the electronegative nitrogen atoms. nih.gov The carbon attached to the hydrazine group (C2) and the carbon attached to the phenyl group (C3) would be expected in this range. The phenyl group carbons would resonate in the typical aromatic region of δ ~128-138 ppm.
2D NMR Techniques: To make unambiguous assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would reveal long-range (2-3 bond) correlations, which are crucial for piecing the structure together. For instance, an HMBC correlation from the NH proton of the hydrazine to the C2 carbon of the quinoxaline ring would definitively confirm the point of attachment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Group | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| -NH-NH₂ | ¹H NMR | ~4.5 (bs, 2H, NH₂) and ~9.0 (bs, 1H, NH) | Based on (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide. nih.gov Labile protons, may exchange with D₂O. |
| Aromatic (Quinoxaline & Phenyl) | ¹H NMR | 7.30 - 8.30 (m, 9H) | Complex multiplet region. nih.gov |
| Aromatic (Phenyl) | ¹³C NMR | ~128 - 138 | Typical range for phenyl carbons. |
| Aromatic (Quinoxaline) | ¹³C NMR | ~130 - 155 | Includes C2 and C3, deshielded by ring nitrogens. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₄H₁₂N₄), the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 237.11345.
Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the mass spectrum. The fragmentation pattern provides structural confirmation. Based on the known stability of aromatic systems and the fragmentation of related heterocycles, a plausible pathway can be proposed: libretexts.orglibretexts.orgsphinxsai.com
Molecular Ion Peak (M⁺˙): The primary ion observed would be the molecular ion at m/z = 236.
Loss of Hydrazine Radical: A common fragmentation for hydrazines is the cleavage of the N-N bond. Loss of the ·NH₂ radical (16 Da) would yield an ion at m/z = 220.
Loss of Diazene (B1210634) (N₂H₂): Elimination of diazene (30 Da) could occur, leading to an ion at m/z = 206, corresponding to 2-phenylquinoxaline.
Loss of Phenyl Radical: Cleavage of the C-C bond between the quinoxaline and phenyl rings could lead to the loss of a phenyl radical (·C₆H₅, 77 Da), resulting in a fragment at m/z = 159.
Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocycles is the loss of hydrogen cyanide (27 Da) from the quinoxaline ring system, leading to further daughter ions. sphinxsai.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy probes the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretching: The hydrazine moiety would give rise to distinct peaks in the 3200-3400 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows one. These bands are often broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the quinoxaline ring and the C=C bonds of the aromatic systems would appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum, providing a clear fingerprint of the aromatic core.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH-NH₂ | 3200 - 3400 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| C=N / C=C Stretch | Quinoxaline, Phenyl | 1500 - 1650 |
| N-H Bend | -NH₂ | ~1600 |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 690 - 900 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions corresponding to π → π* transitions within the extended conjugated system of the phenyl-quinoxaline chromophore. Weaker n → π* transitions, originating from the lone pair electrons on the nitrogen atoms, would likely appear as longer-wavelength shoulders, though they may be obscured by the more intense π → π* bands. The presence of the hydrazine group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylquinoxaline.
Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence emission at a longer wavelength (Stokes shift). The quantum yield and emission wavelength would be sensitive to environmental factors such as solvent polarity and pH, due to the potential for charge transfer character in the excited state and the presence of basic nitrogen atoms.
Advanced Spectroscopic Techniques: e.g., CD Spectroscopy, EPR (if applicable)
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specific to molecules possessing unpaired electrons (i.e., radicals or paramagnetic species). This compound is a standard organic molecule with a closed-shell electronic configuration, meaning all its electrons are paired. Therefore, it is diamagnetic and not EPR active . An EPR signal would only be observed if the molecule were to be oxidized or reduced to form a radical ion.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for studying chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry. Consequently, it will not produce a CD spectrum on its own. A CD signal could only be induced by placing the molecule in a chiral environment, such as binding it to a chiral macromolecule like a protein or DNA, or by derivatizing it with a chiral auxiliary.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations: Geometry Optimization, Electronic Structure, Molecular Orbitals
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental properties of (3-Phenylquinoxalin-2-yl)hydrazine. These calculations allow for the determination of the most stable three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons within the molecule (electronic structure), and the nature of its frontier molecular orbitals (HOMO and LUMO).
Geometry Optimization: The initial step in DFT calculations involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, the geometry is optimized to determine bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not readily available, data for the closely related compound, 3-phenylquinoxalin-2(1H)-one, reveals an orthorhombic crystal system, which can serve as a reference for the quinoxaline (B1680401) core. researchgate.net Theoretical calculations for similar quinoxalinone derivatives have been performed using the B3LYP/6-311+G(d,p) level of theory to obtain optimized structural parameters. ias.ac.in The optimized geometry of this compound would likely show a nearly planar quinoxaline ring system with the phenyl group twisted at a certain angle relative to this plane. The hydrazine (B178648) group introduces additional conformational flexibility.
Electronic Structure and Molecular Orbitals: The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. ias.ac.in
In quinoxaline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the hydrazine moiety and the quinoxaline ring, particularly the nitrogen atoms and the phenyl group. The LUMO is likely to be centered on the quinoxaline ring system. DFT calculations on analogous hydrazine derivatives have been successfully used to map the molecular orbitals involved in electronic excitations. qnl.qa
A representative table of calculated electronic properties for a molecule similar to this compound is presented below, based on general findings for quinoxaline derivatives.
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
Quantum Chemical Calculations of Spectroscopic Parameters (NMR, UV-Vis)
Quantum chemical calculations are employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov For quinoxalinone derivatives, calculated ¹³C NMR shifts have shown good to excellent agreement with experimental data, while ¹H NMR predictions are also comparable, though deviations can occur for protons involved in intramolecular interactions, such as N-H protons. ias.ac.in For this compound, the calculated chemical shifts would help in assigning the signals in its experimental NMR spectra, particularly for the protons and carbons of the quinoxaline and phenyl rings, as well as the hydrazine group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules like this compound. qnl.qa This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Studies on similar hydrazine derivatives and quinoxalinones have demonstrated that TD-DFT calculations can accurately predict UV-Vis spectra and help in understanding the nature of the electronic transitions (e.g., n→π* or π→π*). ias.ac.inqnl.qa The calculations can also be performed in different solvents to account for solvatochromic effects. mdpi.com
An illustrative table of predicted UV-Vis absorption data is shown below:
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 | 0.5 | HOMO → LUMO (π→π) |
| S0 → S2 | 310 | 0.2 | HOMO-1 → LUMO (n→π) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and how it interacts with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: Due to the presence of rotatable bonds, particularly around the hydrazine linkage and the phenyl group, this compound can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding its three-dimensional structure and how it might bind to a receptor site. For similar flexible molecules, MD simulations have been used to investigate conformational changes and flexibility in different environments. mdpi.comresearchgate.net
Intermolecular Interactions: MD simulations are also used to model the interactions between this compound and its surroundings. By placing the molecule in a simulation box with solvent molecules, for instance, one can study solvation effects and the formation of hydrogen bonds. This is particularly relevant for the hydrazine moiety, which can act as both a hydrogen bond donor and acceptor. Understanding these interactions is key to predicting the molecule's solubility and its behavior in biological systems.
Structure-Property Relationship Studies via Computational Approaches
Computational methods are pivotal in establishing structure-property relationships, where the chemical structure of a molecule is correlated with its physical, chemical, or biological properties. For this compound and its derivatives, these studies can guide the design of new compounds with enhanced activities.
Molecular docking, a common computational technique, can be used to predict the binding mode and affinity of this compound derivatives to a biological target. For instance, studies on related (3-phenylquinoxalin-2-ylsulfanyl) derivatives have utilized molecular docking to investigate their binding to human thymidylate synthase, revealing key interactions that contribute to their anticancer activity. nih.gov Such studies can elucidate how modifications to the phenyl ring or the hydrazine group might affect the binding affinity and, consequently, the biological activity. These computational insights help in rational drug design by predicting which structural modifications are likely to lead to improved properties.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions involving this compound, predicting the most likely reaction pathways and identifying the structures of the transition states. This is achieved by calculating the potential energy surface for the reaction.
For example, the reactivity of the hydrazine group can be explored. A relevant study on a related system detailed the calculated reaction pathway for a hydrazinolysis mechanism, providing insights into the energetics of the reaction. researchgate.net For this compound, one could computationally investigate its synthesis or its reactions with other molecules. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, which provides a measure of the reaction rate. Modern computational tools can even assist in the automated prediction of synthetic pathways. nih.gov This predictive capability is a powerful tool for synthetic chemists, enabling them to design more efficient synthetic routes.
Coordination Chemistry and Metal Complex Formation of 3 Phenylquinoxalin 2 Yl Hydrazine
The coordination chemistry of quinoxaline (B1680401) derivatives is a rich and expanding field, owing to the versatile binding capabilities of the quinoxaline nucleus. The introduction of a hydrazine (B178648) moiety at the 2-position of the 3-phenylquinoxaline scaffold creates a ligand with multiple donor sites, capable of forming a diverse array of metal complexes. This section explores the ligand properties of (3-Phenylquinoxalin-2-yl)hydrazine and the synthesis, characterization, and properties of its metal complexes.
Specialized Applications in Advanced Chemical Systems Mechanistic Focus
Role in Organic Catalysis: Ligand Design and Mechanistic Investigations
(3-Phenylquinoxalin-2-yl)hydrazine and its derivatives are instrumental in the design of novel ligands for organic catalysis. The presence of multiple nitrogen atoms allows for the formation of stable complexes with various transition metals. These metal complexes can then act as catalysts in a range of organic transformations.
Mechanistically, the hydrazine (B178648) group can be readily transformed into other functional groups, such as hydrazones, which can then coordinate to metal centers. nih.gov For instance, nickel-catalyzed reductive homo-coupling of hydrazones, generated in-situ from aldehydes or ketones and a hydrazine derivative, has been reported to construct C(sp³)–C(sp³) bonds. nih.gov This transformation proceeds with high functional group tolerance. nih.gov Palladium-catalyzed C-N coupling reactions of (hetero)aryl halides with hydrazine derivatives represent another significant application, leading to the formation of aryl hydrazines. researchgate.net Mechanistic studies of these reactions have identified key intermediates, such as arylpalladium(II) hydroxide (B78521) and chloride complexes, which are involved in interconnected catalytic cycles. researchgate.net The selectivity of these reactions is influenced by the nature of the palladium complex and the reaction conditions. researchgate.net
Application as a Precursor for Advanced Materials
The rigid and planar structure of the quinoxaline (B1680401) core, combined with the reactive hydrazine group, makes this compound an excellent precursor for the synthesis of advanced materials, including polymers, functional solids, and organic semiconductors.
Quinoxaline-based polymers have demonstrated significant potential in the field of organic electronics. beilstein-journals.org For example, a polymer incorporating a quinoxaline derivative has achieved impressive power conversion efficiencies in polymer solar cells. beilstein-journals.org The versatility of quinoxaline derivatives extends to their use as building blocks for n-type semiconductors in organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The introduction of various functional groups onto the quinoxaline ring allows for precise control over the material's energy levels, bandgap, and charge carrier transport properties. beilstein-journals.orgnih.gov
Furthermore, the hydrazine moiety can be utilized to synthesize more complex heterocyclic systems. For example, reaction with aldehydo-sugars can yield aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and their corresponding acyclic C-nucleoside analogs. nih.gov These derivatives can exhibit interesting biological activities and serve as scaffolds for further chemical modifications. The synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and related dipeptides from 3-phenylquinoxaline-2(1H)-thione, a tautomer of the corresponding thiol which can be derived from this compound, highlights the potential for creating a diverse library of functional molecules. nih.gov
Utilization in Analytical Chemistry: Reagents for Specific Detection
The reactivity of the hydrazine group in this compound makes it a useful reagent for the specific detection of certain analytes. The condensation reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established method for the detection and quantification of these carbonyl compounds. dtic.mil This reaction often results in the formation of a colored or fluorescent product, enabling visual or spectroscopic detection.
The development of fluorescent probes for the selective detection of hydrazine itself is also an active area of research. mdpi.com While not directly employing this compound, these studies provide a basis for designing quinoxaline-based probes where the quinoxaline moiety could modulate the photophysical properties of the sensor. The inherent reactivity of hydrazines allows for their detection through various chemical reactions, including nucleophilic aromatic displacement and redox reactions. dtic.miltechbriefs.com
Development of Optoelectronic Devices
Quinoxaline derivatives, including those that can be synthesized from this compound, are increasingly being used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. nih.govgoogle.comktu.edu The rigid and luminescent nature of the quinoxaline core contributes to high glass transition temperatures and good thermal stability in the resulting materials, which are desirable properties for device longevity. google.com
In OLEDs, quinoxaline derivatives can function as hole-transporting materials, electron-transporting materials, or as hosts or guests in the emissive layer. google.compsu.edu Their ability to be tailored for specific electronic properties allows for the creation of devices with high efficiency and brightness. rsc.org For instance, donor-acceptor molecules containing a quinoxaline acceptor and an arylamine donor have been shown to be effective bipolar transport layers in OLEDs. psu.edu The development of crosslinkable organic semiconductors offers a pathway to creating more stable and solution-processable optoelectronic devices. rsc.org
Table 1: Performance of OLEDs Incorporating Quinoxaline Derivatives
| Device Role | Emitter Type | Max. Brightness (cd/m²) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| Emitter | Thermally Activated Delayed Fluorescence | 36,480 | 41.0 | 15.3 rsc.org |
| Host | Pyrimidine-5-carbonitriles | > 39,000 | - | > 20 ktu.edu |
| Emitter | Asymmetric Donor-Acceptor | > 39,000 | - | 15.9 ktu.edu |
Mechanistic Exploration of Chemical Sensing and Recognition
The mechanism of chemical sensing using derivatives of this compound often involves a specific chemical reaction between the analyte and the hydrazine or a derivative thereof. For example, the detection of hydrazine can be achieved through a reaction that leads to a change in the fluorescence of the sensing molecule. mdpi.com
A proposed mechanism for a fluorescent probe for hydrazine involves the hydrazine molecule reacting with the probe to form a new, more fluorescent species. mdpi.com The selectivity of such probes is crucial and is determined by the specific chemical interaction between the probe and the analyte. mdpi.com In the context of derivatives, the quinoxaline unit can play a significant role in modulating the electronic and photophysical properties of the sensing molecule, thereby influencing the sensitivity and selectivity of the sensor. The development of such sensors often relies on understanding the reaction mechanism to optimize the probe's performance. mdpi.com
Future Research Trajectories and Interdisciplinary Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to enhance safety, efficiency, and scalability. ucd.ie While specific studies on the flow synthesis of (3-Phenylquinoxalin-2-yl)hydrazine are not yet prevalent in the literature, the continuous production of its precursors, such as phenylhydrazine (B124118) salts, has been successfully demonstrated. patsnap.com Patents describe processes where diazotization, reduction, and salt formation are conducted in an integrated reactor, significantly shortening reaction times to under 20 minutes and improving product purity. patsnap.com
The principles of these continuous flow processes could be adapted for the synthesis of this compound itself. A potential flow setup could involve the continuous reaction of a substituted o-phenylenediamine (B120857) with a suitable phenyl-containing dicarbonyl precursor, followed by an in-line reaction with a hydrazine (B178648) source. Such a process would benefit from precise control over reaction parameters like temperature and residence time, which is crucial for managing exothermic reactions and improving selectivity. ucd.ie
Automated synthesis platforms, which combine robotics with reaction optimization and analysis, offer another avenue for accelerating research involving this compound. researchgate.net These platforms can be employed for the high-throughput synthesis of libraries of its derivatives, enabling rapid exploration of structure-activity relationships. For instance, an automated platform could be programmed to perform a series of reactions where this compound is reacted with a diverse set of aldehydes and ketones to generate a library of hydrazones, which could then be screened for biological activity. researchgate.net
Table 1: Potential Parameters for Flow Synthesis of this compound Precursors
| Parameter | Value/Range | Reference |
| Precursor | Phenylhydrazine Salts | patsnap.com |
| Reaction Type | Diazotization, Reduction, Salt Formation | patsnap.com |
| Reactor Type | Integrated Continuous Flow Reactor | patsnap.com |
| Total Reaction Time | ≤ 20 minutes | patsnap.com |
| Purity Achieved | ≥ 99% | patsnap.com |
Exploration of Novel Reactivity Pathways for Diversification
This compound is a versatile building block for the synthesis of a wide array of heterocyclic compounds due to the reactive nature of the hydrazine moiety. nih.govnih.gov Its utility as a key intermediate for producing novel quinoxaline (B1680401) hydrazone derivatives and their acyclic C-nucleoside analogs has been demonstrated. nih.gov
Future research can focus on expanding the known reactivity of this compound. For instance, its reaction with various bifunctional reagents can lead to the formation of fused heterocyclic systems. The reaction of 3-hydrazinoquinoxalines with reagents like chloroacetyl chloride and ethyl chloroacetate (B1199739) has been shown to yield triazolo[4,3-a]quinoxalines and dihydro numberanalytics.comnumberanalytics.commdpi.comtriazino[4,3-a]quinoxalin-2-ones, respectively. mdpi.com Similarly, condensation with β-dicarbonyl compounds such as acetylacetone (B45752) can produce pyrazolylquinoxalines. mdpi.com
Another promising area is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for generating molecular diversity. The development of new multicomponent reactions involving this hydrazine derivative could lead to the rapid synthesis of complex and biologically active molecules.
The reaction of the precursor, 3-phenylquinoxaline-2(1H)-thione, with various electrophiles followed by reaction with hydrazine hydrate (B1144303) has been shown to produce hydrazides, which can be further converted to dipeptides. nih.gov This highlights the potential of using this compound in the synthesis of peptidomimetics.
Table 2: Examples of Reactivity of Quinoxaline Hydrazine Derivatives
| Reactant for Hydrazine Moiety | Product Type | Reference |
| Aldehydo-sugars | Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones | nih.gov |
| Chloroacetyl chloride | 1-Chloromethyl numberanalytics.comnumberanalytics.commdpi.comtriazolo[4,3-a]quinoxalines | mdpi.com |
| Ethyl chloroacetate | Dihydro numberanalytics.comnumberanalytics.commdpi.comtriazino[4,3-a]quinoxalin-2-ones | mdpi.com |
| Acetylacetone | 2-Quinoxalinylhydrazono-2-pentanones | mdpi.com |
| Aromatic aldehydes | Substituted hydrazones | jlu.edu.cn |
Expansion of Coordination Chemistry to Exotic Metal Centers
The coordination chemistry of quinoxaline derivatives is well-established, with these ligands forming complexes with a variety of transition metals. nih.govnih.gov The nitrogen atoms in the quinoxaline ring system are excellent donors for metal coordination. isca.in The presence of the hydrazine group in this compound introduces additional coordination sites, allowing it to act as a bidentate or even a bridging ligand. ajol.info
While complexes of quinoxaline derivatives with common transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been reported, the exploration of their coordination with more "exotic" metal centers, such as lanthanides and actinides, remains a largely unexplored frontier. nih.govnih.gov Lanthanide complexes are of particular interest due to their unique photoluminescent and magnetic properties. rsc.org The synthesis of lanthanide complexes with benzhydrazide has been reported, suggesting that this compound could also form stable complexes with these f-block elements. rsc.org Such complexes could have applications in areas like bio-imaging, sensing, and materials science.
The investigation of radical-bridged metal complexes is another exciting avenue. The synthesis of bimetallic transition metal complexes bridged by a radical anion of 2,3-di(2-pyridyl)-quinoxaline has been reported to exhibit very strong antiferromagnetic coupling. rsc.org This suggests that this compound, upon reduction, could also act as a radical bridging ligand, leading to novel magnetic materials.
Table 3: Reported Metal Complexes of Quinoxaline and Hydrazine Derivatives
| Ligand Type | Metal Center(s) | Key Feature | Reference |
| Quinoxaline-based Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear complexes | nih.gov |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand complexes with 1,10-phenanthroline | nih.gov |
| Benzhydrazide | Lanthanides (Sm, Eu, Gd, Tb, Dy, etc.) | Photoluminescence and magnetic properties | rsc.org |
| 2,3-di(2-pyridyl)-quinoxaline (radical anion) | Fe(II), Co(II), Zn(II) | Strong antiferromagnetic coupling | rsc.org |
| Hydrazine | Ni(II), Co(II) | Bidentate bridging coordination | ajol.info |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool in drug discovery and materials science. nih.gov QSAR models for quinoxaline derivatives have been developed to predict their biological activities, such as antitubercular and anticancer properties. mdpi.com These models use molecular descriptors to correlate the chemical structure of the compounds with their observed activities, enabling the prediction of the potency of new, unsynthesized derivatives.
Future research could focus on developing more sophisticated computational models specifically for this compound and its derivatives. These models could go beyond predicting biological activity to forecast chemical reactivity, spectroscopic properties, and the stability of metal complexes. For instance, Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry of the molecule and its metal complexes, providing insights into their electronic structure and reactivity. nih.gov
In silico screening of virtual libraries of this compound derivatives against various biological targets could be performed to identify promising lead compounds for further experimental investigation. acs.org Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be developed to assess the drug-likeness of these compounds at an early stage of the drug discovery process. acs.org
Table 4: Examples of Computational Models for Quinoxaline Derivatives
| Model Type | Predicted Property | Key Findings/Methods | Reference |
| QSAR | Antitubercular activity | Good internal predictive ability (R(cv)2 > 0.6) | nih.gov |
| QSAR | 15-LOX inhibition | Statistically significant prediction models for pIC50 | mdpi.com |
| Molecular Docking | DNA binding and VEGFR-2 kinase inhibition | Identification of binding modes and interactions | nih.gov |
| DFT | Optimum geometry and reactivity parameters | Calculation of quantum chemical parameters | nih.gov |
| In silico ADME Prediction | Physicochemical properties and drug-likeness | Evaluation based on Lipinski's rule of five | acs.org |
Potential in Sustainable Chemistry and Green Industrial Processes
The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact and improve process efficiency. numberanalytics.com The synthesis of quinoxaline derivatives has been a fertile ground for the application of green chemistry principles, with numerous studies reporting the use of environmentally benign solvents, catalysts, and reaction conditions. numberanalytics.com
Future research should focus on quantifying the greenness of synthetic routes to this compound and its derivatives using established metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-factor). nih.govbohrium.com For example, the synthesis of quinoxalines using natural deep eutectic solvents (NADESs) has shown promising results, with high yields and the ability to recycle the solvent system. numberanalytics.com
The development of catalytic methods using reusable and non-toxic catalysts is a key area of interest. Nanostructured catalysts, for instance, have been shown to be highly efficient for the synthesis of quinoxalines. numberanalytics.com The use of energy-efficient techniques like microwave and ultrasonic irradiation can also contribute to making the synthesis of these compounds more sustainable by reducing reaction times and energy consumption. jlu.edu.cn
A comprehensive life cycle assessment (LCA) of the industrial production of quinoxaline-based pharmaceuticals would provide valuable insights into the environmental hotspots of the entire process, from raw material extraction to product disposal. This would enable the identification of areas for improvement and the development of more sustainable industrial processes.
Table 5: Green Chemistry Approaches for Quinoxaline Synthesis
| Green Chemistry Aspect | Method/Catalyst | Key Advantage(s) | Reference(s) |
| Solvent | Water | Non-toxic, cheap, environmentally friendly | numberanalytics.com |
| Natural Deep Eutectic Solvents (NADESs) | Recyclable, high yields, fast reactions | numberanalytics.com | |
| Catalyst | Nanostructured pyrophosphate | Reusable, efficient, mild conditions | numberanalytics.com |
| Organocatalysts | Metal-free, environmentally benign | numberanalytics.com | |
| Energy Source | Microwave Irradiation | Reduced reaction times, higher yields | jlu.edu.cn |
| Ultrasonic Irradiation | Enhanced reaction rates, high purity | numberanalytics.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for (3-Phenylquinoxalin-2-yl)hydrazine, and how can reaction purity be maximized?
- Methodological Answer : The synthesis typically involves reacting hydrazine hydrate (98%) with a quinoxaline precursor in absolute ethanol under reflux conditions (24 hours). Post-reaction, solvent removal under reduced pressure and precipitation with ethyl acetate or ice-cold water are critical for isolating the product. Thin-layer chromatography (TLC) is recommended to monitor reaction progress, while vacuum filtration and repeated washing with distilled water enhance purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for confirming functional groups and structural motifs. For crystallographic analysis, X-ray diffraction paired with SHELXL software enables precise determination of molecular geometry and hydrogen bonding patterns. Elemental analysis and high-resolution mass spectrometry (HRMS) further validate molecular composition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reaction pathways of this compound?
- Methodological Answer : Hybrid exchange-correlation functionals (e.g., B3LYP) provide accurate thermochemical data for modeling electronic properties. Computational studies should focus on optimizing geometries, calculating frontier molecular orbitals (HOMO-LUMO gaps), and simulating reaction mechanisms (e.g., cycloreversion steps). Benchmark against experimental data, such as kinetic barriers from hydrazine-catalyzed metathesis reactions, ensures reliability .
Q. What catalytic roles can this compound play in organic transformations, and how are these evaluated experimentally?
- Methodological Answer : Investigate its potential as a catalyst in ring-opening carbonyl–olefin metathesis or Fischer indole synthesis. Kinetic studies (e.g., variable-temperature NMR) and Arrhenius plots quantify activation energies. Comparative experiments with structurally similar hydrazines (e.g., [2.2.2]-bicyclic analogs) assess catalytic efficiency. Reaction progress can be tracked via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. How can conflicting reports on the thermal stability of hydrazine derivatives like this compound be resolved?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert and oxidative atmospheres identifies decomposition thresholds. Differential scanning calorimetry (DSC) reveals exothermic/endothermic events, while powder X-ray diffraction (PXRD) monitors phase changes. Parallel studies on derivatives with varying substituents (e.g., electron-withdrawing groups) isolate structural contributors to stability .
Q. What methodologies are effective for studying the decomposition of this compound in hydrogen production systems?
- Methodological Answer : Catalytic decomposition using transition metal nanoparticles (e.g., Fe, MoSe2/CdS-CdSe composites) under controlled temperatures (200–300°C) generates hydrogen. Gas chromatography-mass spectrometry (GC-MS) quantifies H2 yield and byproducts. Computational modeling of surface interactions (e.g., adsorption energies on catalyst sites) complements experimental data to optimize reaction conditions .
Data Contradiction Analysis
Q. How should discrepancies in reported hydrazine derivative reactivity be addressed?
- Methodological Answer : Cross-validate synthetic protocols (e.g., solvent purity, stoichiometry) and characterize intermediates via HPLC to rule out isomer formation. Reproduce conflicting studies under identical conditions, and employ advanced techniques like in-situ Raman spectroscopy to detect transient species. Meta-analyses of crystallographic databases (e.g., Cambridge Structural Database) identify structural trends influencing reactivity .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
